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Introduction

Rociletinib (formerly CO-1686) is a third-generation, orally available, irreversible inhibitor of the
epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It was developed to treat non-
small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M
"gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.
[1][3][4] Rociletinib's mechanism of action involves the formation of a covalent bond with the
cysteine-797 residue within the ATP-binding pocket of EGFR, leading to sustained, irreversible
inhibition of kinase activity.[5][6] A key characteristic of rociletinib is its selectivity for mutant
forms of EGFR over the wild-type (WT) receptor, which was intended to minimize the on-target
toxicities, such as rash and diarrhea, commonly associated with less selective EGFR inhibitors.

[1][7]

Data Presentation: Kinase Inhibition Profile

The selectivity of rociletinib is quantified by its inhibitory concentration (IC50) and binding
affinity (Ki) against various kinases. The data clearly demonstrates a high potency against
EGFR harboring activating mutations (e.g., L858R, Exon 19 deletion) and the T790M
resistance mutation, with significantly less activity against wild-type EGFR.

Table 1: In Vitro Inhibitory Activity of Rociletinib against
EGFR Variants
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T t Ki A T Pot (IC50) Pot (Ki) Selectivity
arget Kinase ssa e otenc otenc i
< b i i (WT/Mutant)
EGFR _
Cell-free <0.51 nM[8] 21.5 nM[9][10] ~14x (Ki)
L858R/T790M
EGFR WT Cell-free 6 nM[8] 303.3 nM[9][10] -
EGFR Exon 19
Cell-based 7-32 nM[6] Not Reported ~17-60x (IC50)
del/T790M
EGFR WT
Cell-based 547-4,275 nM[6] Not Reported -
(Cellular)

Table 2: Off-Target Kinase Activity of Rociletinib

A broader kinase profiling study revealed that rociletinib maintains a high degree of selectivity.
When tested at a concentration of 0.1uM, it inhibited only a small fraction of the 434 kinases
screened.[11]

Kinase Percent Inhibition (@ 0.1 pM)
FTL3 94%11]

FAK Weak Inhibition[8]

CHK2 Weak Inhibition[8]

ERBB4 Weak Inhibition[8]

JAK3 Weak Inhibition[8]

13 kinases in total showed >50% inhibition >50%[11]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)

The determination of rociletinib’'s potency (IC50/Ki) against purified recombinant EGFR kinase
domains is a critical step. Acommon method employed is a continuous, fluorescence-based
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assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen®
assay.[12][13]

Objective: To measure the concentration of rociletinib required to inhibit 50% of the enzymatic
activity of specific EGFR variants (e.g., WT, L858R/T790M).

Materials:

e Recombinant human EGFR kinase domains (WT and mutant)

» Kinase reaction buffer (e.g., 40mM Tris-HCI, pH 7.5, 20mM MgCI2, 0.1mg/ml BSA, 50uM
DTT)[14]

o ATP (Adenosine triphosphate)

o Specific peptide substrate for EGFR

» Rociletinib hydrobromide, serially diluted

o Detection reagents (e.g., ADP-Glo™, LanthaScreen® Eu-labeled antibody and tracer)[13]
[14]

o 384-well assay plates

Methodology:

o Enzymel/inhibitor Pre-incubation: A defined concentration of the recombinant EGFR kinase is
pre-incubated with a serial dilution of rociletinib in the kinase reaction buffer for a set period
(e.g., 10-30 minutes) at room temperature. This allows the inhibitor to bind to the kinase.[15]
[16]

» Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing
both the peptide substrate and ATP (typically at a concentration near its Km value for the
specific kinase).[12]

e Kinase Reaction: The plate is incubated for a defined period (e.g., 60 minutes) at room
temperature to allow for the phosphorylation of the substrate by the active kinase.[14]
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e Reaction Termination and Detection: The reaction is stopped by the addition of a detection
solution containing EDTA.[12] A detection reagent, such as a europium-labeled antibody that
specifically recognizes the phosphorylated substrate, is added.[13]

» Signal Measurement: After a final incubation period, the signal (e.g., TR-FRET ratio or
luminescence) is measured using a plate reader. The signal intensity is inversely proportional
to the inhibitory activity of rociletinib.

o Data Analysis: The raw data is converted to percent inhibition relative to controls (0%
inhibition for DMSO vehicle, 100% inhibition for no enzyme). The IC50 values are then
calculated by fitting the data to a four-parameter logistic curve using appropriate software
(e.g., GraphPad Prism).[12]

Mandatory Visualizations
Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding
to ligands like EGF, activates multiple downstream signaling cascades crucial for cell growth,
proliferation, and survival.[17][18] The two primary pathways are the RAS-RAF-MEK-ERK
(MAPK) pathway and the PI3K-AKT-mTOR pathway.[18][19] Rociletinib acts by blocking the
ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and
subsequent activation of these downstream signals.[5]
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Prepare Reagents:
- Recombinant Kinase (EGFR)
- Peptide Substrate
- ATP Solution
- Rociletinib Dilution Series

Dispense Kinase and
Rociletinib into Plate

Pre-incubate

Initiate Reaction
(Add Substrate + ATP)

Kinase Reaction
(Phosphorylation)

Stop Reaction (EDTA)

Add Detection Reagents

Read Plate
(e.g., Luminescence/TR-FRET)

y

Data Analysis:
- Calculate % Inhibition
- Curve Fitting
- Determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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